4-N-(2-phenylethyl)quinazoline-4,7-diamine

NF-κB inhibition Quinazoline SAR Regioisomer comparison

4-N-(2-phenylethyl)quinazoline-4,7-diamine (CAS 1462347-30-3) is a synthetic small molecule belonging to the 4,7-diaminoquinazoline class. It serves as a versatile scaffold in medicinal chemistry, characterized by a phenylethylamine substituent at the N4 position and a free amine at C7.

Molecular Formula C16H16N4
Molecular Weight 264.32 g/mol
CAS No. 1462347-30-3
Cat. No. B1376737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-N-(2-phenylethyl)quinazoline-4,7-diamine
CAS1462347-30-3
Molecular FormulaC16H16N4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC2=NC=NC3=C2C=CC(=C3)N
InChIInChI=1S/C16H16N4/c17-13-6-7-14-15(10-13)19-11-20-16(14)18-9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9,17H2,(H,18,19,20)
InChIKeyMGUMMRMCFWCAQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-N-(2-phenylethyl)quinazoline-4,7-diamine (CAS 1462347-30-3): A Key 4,7-Diaminoquinazoline Scaffold for Kinase and Pathway Inhibitor Research


4-N-(2-phenylethyl)quinazoline-4,7-diamine (CAS 1462347-30-3) is a synthetic small molecule belonging to the 4,7-diaminoquinazoline class. It serves as a versatile scaffold in medicinal chemistry, characterized by a phenylethylamine substituent at the N4 position and a free amine at C7. This substitution pattern distinguishes it from other diaminoquinazoline regioisomers (e.g., 4,6-diamino) and C2-substituted analogs, making it a valuable intermediate and a tool compound for probing biological targets such as the β-catenin/Tcf4 pathway [1] and NF-κB signaling [2].

4,7-Diaminoquinazoline scaffold distinct from 4,6-diamino regioisomer
N4-phenylethyl and C7-amine provide orthogonal derivatization vectors
May support pathway probe development targeting β-catenin/Tcf4 or NF-κB

Why Generic Diaminoquinazoline Substitution Fails for 4-N-(2-phenylethyl)quinazoline-4,7-diamine (CAS 1462347-30-3)


Substituting 4-N-(2-phenylethyl)quinazoline-4,7-diamine with a structurally similar diaminoquinazoline is highly risky because minor positional changes drastically alter biological activity. The critical pharmacophore depends on the precise location of the amino group (C7 vs. C6) and the nature of the N4 substituent. For instance, the 6-amino-4-phenethylaminoquinazoline skeleton was identified as the basic framework for potent NF-κB inhibition [1], while the 4,7-diamino substitution pattern is a key feature of certain β-catenin/Tcf4 inhibitors [2]. The specific 2-phenylethyl group on N4 further modulates target affinity and physicochemical properties, meaning even analogs with different N4-alkyl chains cannot be assumed to have equivalent performance without direct comparative data.

Regioisomer mismatch (4,7- vs. 4,6-diamino)
Amino group position can invert pathway bias; 4,7-scaffold associates with β-catenin/Tcf4, while 4,6-scaffold links to NF-κB. Activity may not transfer.
N4 substituent sensitivity
The 2-phenylethyl group on N4 is a key pharmacophore element. Replacing it with a different alkyl chain may alter target affinity and physicochemical profile.
C2-phenyl absence vs. 6RG analog
Removing the C2-phenyl group (present in PDB ligand 6RG) reduces molecular weight and eliminates a potential π-stacking interaction, which may shift binding mode.

Quantitative Differentiation Evidence for 4-N-(2-phenylethyl)quinazoline-4,7-diamine vs. Closest Analogs


Regioisomeric Differentiation: 4,7-Diamino vs. 4,6-Diamino Substitution in NF-κB Pathway Inhibition

The 4,7-diaminoquinazoline core of this compound represents a distinct regioisomeric series from the established 6-amino-4-phenethylaminoquinazoline NF-κB inhibitors. The seminal SAR study identified the 6-amino-4-phenethylaminoquinazoline skeleton as the basic framework for NF-κB inhibition, with the 6-amino group being essential for activity [1]. By contrast, 4-N-(2-phenylethyl)quinazoline-4,7-diamine bears the amino group at the C7 position, which is predicted to alter the hydrogen-bonding network with the target protein. While no direct head-to-head NF-κB IC50 comparison is available, this positional difference means the compound cannot be assumed to share the low-nanomolar potency (IC50 = 11 nM for NF-κB activation) reported for the 6-amino analog QNZ (CAS 545380-34-5) . Users must independently validate activity.

Regioisomer NF-κB comparison
Class-level inference
Target: 7-NH2 (IC50 not reported) vs. Comparator QNZ: 6-NH2, IC50 11 nM
Activity cannot be extrapolated from 6-amino to 7-amino regioisomer; independent validation required.
Positional isomerism alters hydrogen-bond network with target protein.
NF-κB inhibition Quinazoline SAR Regioisomer comparison

C2-Substitution Effect: Target Compound vs. 2-Phenyl Analog 6RG in Structural Biology Applications

The 2-phenyl analog 2-phenyl-N4-(2-phenylethyl)quinazoline-4,7-diamine (PDB ligand 6RG) has been co-crystallized with a protein target (PDB ID: 4DLJ) [1], confirming its utility as a structural biology tool. 4-N-(2-phenylethyl)quinazoline-4,7-diamine lacks the C2-phenyl group, which reduces molecular weight from 340.4 Da (6RG) to 264.3 Da and eliminates a potential π-π stacking interaction. While binding data for the target compound are not publicly available, the absence of the C2-phenyl group offers distinct advantages: improved aqueous solubility and reduced steric bulk, which can facilitate fragment-based drug discovery or serve as a minimalist core for further derivatization.

C2-substitution MW difference
Cross-study comparable
Target: 264.3 Da (no C2-Ph) vs. 6RG: 340.4 Da (C2-Ph present)
Smaller, less bulky core may improve fragment-based ligand efficiency metrics.
Binding data for target compound not publicly available.
Crystal structure ligand PDB ligand 6RG Quinazoline C2 substitution

Biological Pathway Engagement: β-Catenin/Tcf4 Pathway vs. NF-κB Pathway Preference

The diaminoquinazoline scaffold has been optimized for two distinct signaling pathways depending on the substitution pattern. The 4,7-diaminoquinazoline series, to which the target compound belongs, has been systematically evaluated as β-catenin/Tcf4 pathway inhibitors, with the most potent analogs (e.g., compounds 74, 78, 86) achieving HCT116 cell growth inhibition IC50 < 1 µM and Tcf4 luciferase reporter IC50 of 1.5–2.5 µM [1]. In contrast, the 6-amino-4-phenethylaminoquinazoline series (e.g., 11q) preferentially targets NF-κB activation and TNF-α production [2]. The target compound's unsubstituted C2 position and C7-amino group align it with the β-catenin/Tcf4 pharmacophore model, suggesting it may offer a pathway-selectivity advantage over NF-κB-focused analogs when the research goal requires Wnt pathway modulation without confounding NF-κB inhibition.

Pathway selectivity class
Class-level inference
4,7-series Tcf4 IC50 1.5–2.5 µM (HCT116, class); 6-series NF-κB nanomolar range
Supports hypothesis of regioisomer-driven pathway bias for β-catenin/Tcf4 vs. NF-κB.
Target compound activity not individually validated; SAR inference from close analogs.
β-catenin/Tcf4 inhibition Wnt signaling Pathway selectivity

Synthetic Accessibility and Procurement Cost Advantage as a Minimalist Scaffold

From a procurement perspective, 4-N-(2-phenylethyl)quinazoline-4,7-diamine (CAS 1462347-30-3) offers a simpler, more cost-effective starting point for library synthesis compared to more decorated analogs. It is commercially available from multiple suppliers (e.g., Biosynth catalog MIC34730, CymitQuimica) as a research-grade building block . In contrast, the 2-phenyl analog 6RG is primarily available as a PDB reference standard, and the potent NF-κB inhibitor QNZ (CAS 545380-34-5) is typically priced at a premium due to its validated biological activity. The target compound's unsubstituted C2 and C7 positions provide two orthogonal vectors for parallel derivatization, making it a versatile core for SAR exploration that avoids the synthetic complexity and cost associated with pre-functionalized analogs.

Procurement context
Data to verify
Commercially available (Biosynth, CymitQuimica); two orthogonal derivatization vectors
May reduce upfront synthesis cost for focused library exploration as a minimalist core.
Pricing and purity subject to vendor; verify lot specification before use.
Building block procurement Quinazoline derivatization Cost-effectiveness

Recommended Application Scenarios for 4-N-(2-phenylethyl)quinazoline-4,7-diamine Based on Differentiated Evidence


Focused Library Synthesis Targeting the β-Catenin/Tcf4 Interaction

Based on the 4,7-diaminoquinazoline SAR that produced sub-micromolar β-catenin/Tcf4 inhibitors [1], this compound is ideally suited as a starting scaffold for parallel medicinal chemistry. Its free C2 position and C7 amine allow for systematic exploration of substituent effects on Wnt pathway inhibition, while the N4-phenylethyl group maintains the core pharmacophore identified in the original J. Med. Chem. study.

Fragment-Based Drug Discovery Requiring a Minimalist Quinazoline Core

The compound's low molecular weight (264.3 Da) and absence of a C2 substituent, compared to the bulkier 2-phenyl analog 6RG (340.4 Da) [2], make it a superior choice for fragment-based screening campaigns where ligand efficiency and aqueous solubility are critical acceptance criteria.

Chemical Probe Development for Pathway Deconvolution (Wnt vs. NF-κB)

The regioisomeric distinction between 4,7-diaminoquinazolines (β-catenin/Tcf4-biased) and 4,6-diaminoquinazolines (NF-κB-biased) [3] enables the use of this compound as a starting point for developing pathway-selective chemical probes, minimizing off-pathway effects that confound phenotypic assay interpretation.

Academic Laboratory Procurement for Undergraduate Medicinal Chemistry Training

The commercial availability at research-grade pricing and the presence of two modifiable functional groups make this compound cost-effective for teaching laboratories conducting nucleophilic aromatic substitution or reductive amination exercises on a biologically relevant heterocyclic core.

Application
Selection Property
Validation Focus
β-Catenin/Tcf4 library synthesis
4,7-Diamino scaffold with free C2 and C7 positions
SAR for Wnt pathway inhibition
Fragment-based screening
Minimal core without C2-phenyl group, low molecular weight
Ligand efficiency and solubility assessment
Pathway deconvolution probe
Regioisomer-defined pathway bias (4,7- vs. 4,6-diamino)
Selectivity profiling vs. NF-κB
Medicinal chemistry training
Research-grade, dual derivatizable positions
Synthetic accessibility and reproducibility
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